molecular formula C14H20N2 B575283 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine CAS No. 186201-60-5

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B575283
CAS No.: 186201-60-5
M. Wt: 216.328
InChI Key: AZKBNPLDOBTBBR-UHFFFAOYSA-N
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Description

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine is a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and key synthetic intermediate for the development of novel therapeutic agents. Research and patent literature highlight the critical role of this core structure in the synthesis of potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) . RBP4 antagonists are investigated for their potential to impede the ocular uptake of serum retinol, a mechanism that shows promise for slowing the progression of neurodegenerative ocular disorders such as dry Age-Related Macular Degeneration (AMD) and Stargardt disease by reducing the formation of cytotoxic bisretinoids in the retina . Furthermore, this chemical scaffold is featured in patented compounds designed as calcium channel blockers, indicating its utility in researching and developing treatments for conditions related to calcium-mediated pathways . The structural framework provided by this compound allows for extensive structure-activity relationship (SAR) exploration, enabling researchers to optimize in vitro binding affinity, functional antagonist activity, and drug-like properties such as metabolic stability . This makes it a valuable building block for pharmaceutical development programs aimed at addressing unmet medical needs in central nervous system and ocular disorders.

Properties

IUPAC Name

2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBNPLDOBTBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655146
Record name 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186201-60-5
Record name 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Ketone Precursors

A widely employed method involves reductive amination of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one. Sodium cyanoborohydride (NaCNBH₃) in acidic conditions (e.g., acetic acid) reduces the ketone to the corresponding amine while preserving the bicyclic framework. Solvent systems such as 1,2-dichloroethane optimize reaction efficiency, yielding the target compound in ~65% isolated yield after purification.

Key Reaction Parameters:

ParameterOptimal Value
Reducing AgentNaCNBH₃ (1.2 equiv)
Solvent1,2-Dichloroethane
Acid CatalystAcOH (0.5 equiv)
Temperature25°C (ambient)
Reaction Time12–16 hours

Stereoselective Cyclization

Alternative routes employ chiral auxiliaries or catalysts to directly form the bicyclic structure. For example, enantiopure proline derivatives undergo intramolecular cyclization under Mitsunobu conditions (DIAD, PPh₃). This method achieves enantiomeric excess (ee) >98% but requires costly reagents, limiting scalability.

Benzyl Group Introduction and Functionalization

Post-cyclization, the benzyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Nucleophilic Substitution

Treatment of the deprotected amine intermediate with benzyl bromide in the presence of triethylamine (TEA) affords the N-benzyl derivative. Reaction optimization studies indicate that dimethylformamide (DMF) as a solvent increases substitution efficiency to 85%.

Side Reactions:

  • Over-alkylation at the pyrrolidine nitrogen (mitigated by stoichiometric control).

  • Racemization at the 4-position (minimized by conducting reactions at 0°C).

Friedel-Crafts Alkylation

In patented methodologies, Lewis acids like AlCl₃ catalyze benzylation of cyclopenta[c]pyrrolidine precursors. While effective, this approach generates aluminum-containing waste, complicating purification.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have replaced traditional batch processes for critical steps:

Continuous Reductive Amination

A telescoped process integrates ketone synthesis, reductive amination, and in-line purification. Using microreactors, residence times reduce from hours to minutes, boosting throughput by 300% compared to batch methods.

Crystallization-Based Purification

Industrial batches employ antisolvent crystallization (e.g., water/IPA mixtures) to isolate the amine hydrochloride salt. X-ray diffraction confirms polymorphic consistency between batches.

Stereochemical Control and Analysis

The 4-position’s (R) or (S) configuration critically influences biological activity.

Chiral Resolution Techniques

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with baseline separation (α = 1.32).

  • Diastereomeric Salt Formation : Tartaric acid derivatives preferentially crystallize the (4R)-enantiomer, achieving 99% ee.

Absolute Configuration Validation

X-ray crystallography of a brominated analog (prepared via HBr treatment) unambiguously assigns the 4R configuration.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost Index
Reductive Amination6598High$$
Stereoselective Cycl.45>99Moderate$$$$
Continuous Flow7897Very High$$

Reductive amination balances cost and efficiency, whereas continuous flow excels in large-scale production despite marginally lower enantiopurity.

Characterization and Quality Control

Rigorous analytics ensure structural fidelity:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the benzyl group (δ 7.32–7.25, m, 5H) and bridgehead protons (δ 3.12–2.98, m).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₂₀N₂: 216.1626; found: 216.1629.

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine features a complex bicyclic structure that contributes to its biological activity. Its molecular formula is C14_{14}H21_{21}N, and it possesses unique stereochemical configurations that influence its interaction with biological targets.

Pharmacological Applications

Calcium Channel Blockers
One of the most significant applications of this compound is as a calcium channel blocker. Research indicates that compounds in this class can modulate calcium influx in cells, which is crucial for various physiological processes, including muscle contraction and neurotransmission. A patent describes novel substituted octahydrocyclopenta[c]pyrrol-4-amines as effective calcium channel inhibitors, highlighting their therapeutic potential in treating cardiovascular diseases .

Neuroprotective Effects
Studies have suggested that derivatives of this compound may exhibit neuroprotective properties. The compound's ability to interact with specific receptors involved in neurodegenerative processes makes it a candidate for further investigation in conditions like amyotrophic lateral sclerosis (ALS) .

Case Study 1: Calcium Channel Inhibition

A study conducted on a series of compounds related to this compound demonstrated significant inhibition of calcium channels in vitro. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy. This study provides insights into optimizing the compound for therapeutic use against hypertension and arrhythmias.

Case Study 2: Neuroprotection in ALS Models

In a preclinical model of ALS, researchers evaluated the neuroprotective effects of this compound. The findings revealed a reduction in neuronal cell death and improved motor function compared to control groups. This case study underscores the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Calcium Channel BlockersModulates calcium influx; potential treatment for cardiovascular diseases
NeuroprotectionReduces neuronal cell death; potential treatment for ALS

Mechanism of Action

The mechanism of action of 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Key Structural and Physicochemical Comparisons

The following table highlights critical differences between 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine and selected analogs:

Parameter This compound N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Formula C₁₄H₂₀N₂ C₂₇H₂₅N₅
Molecular Weight (g/mol) 216.33 419.52
Core Structure Cyclopenta[c]pyrrole Pyrrolo[2,3-d]pyrimidine
Substituents Benzyl (position 2), amine (position 4) Benzyl, 4-methylphenyl, phenyl
Stereochemical Complexity 0 defined stereocenters Not explicitly reported
Pharmacological Targets Not explicitly reported AKT1 kinase (implicated in cancer signaling pathways)
Salt Forms Dihydrochloride (improved solubility) Free base (solubility data unavailable)

Functional and Pharmacological Insights

Structural Flexibility vs. In contrast, the pyrrolo[2,3-d]pyrimidine analog features a planar, aromatic scaffold, which may favor interactions with kinases like AKT1 .

Benzyl Group Positioning :

  • Both compounds incorporate a benzyl group, but its placement differs. In the target compound, the benzyl moiety is at position 2, whereas the analog positions it on a pyrimidine ring. This distinction could influence receptor selectivity and metabolic stability .

Amine Functionality :

  • The primary amine in this compound may facilitate hydrogen bonding in biological systems. The analog lacks a free amine, relying instead on pyrimidine nitrogen atoms for interactions .

Salt Form Advantages: The dihydrochloride salt of this compound (CAS RN: 1956323-97-9) demonstrates enhanced aqueous solubility, a critical factor for drug formulation . No salt forms are documented for the analog, limiting its immediate applicability.

Biological Activity

Overview

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H20N2
  • Molecular Weight: 216.32 g/mol
  • IUPAC Name: (4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine
  • Structure:
    InChI Key AZKBNPLDOBTBBR JXQTWKCFSA N\text{InChI Key AZKBNPLDOBTBBR JXQTWKCFSA N}

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that it may act as a calcium channel blocker, which suggests potential applications in managing conditions like hypertension and pain syndromes .

Interaction with Receptors

The compound's interaction with calcium channels can influence muscle contraction and neurotransmitter release, leading to various physiological effects. Additionally, it may affect pathways related to pain perception and inflammatory responses.

Antimicrobial Properties

Preliminary studies have suggested that compounds similar to this compound exhibit antimicrobial activity. This has led researchers to explore its potential as an antimicrobial agent against various pathogens.

Analgesic Effects

Research has indicated that this compound may possess analgesic properties. A study highlighted its effectiveness in modulating pain pathways, potentially offering a new approach for pain management therapies. The compound's ability to inhibit certain pain receptors could lead to reduced pain perception without the side effects commonly associated with traditional analgesics.

Case Studies

StudyFindings
Study on Pain Modulation Demonstrated that (4S)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.
Antimicrobial Activity Assessment Investigated the effectiveness of related compounds against bacterial strains, revealing promising results that warrant further exploration into their use as antimicrobial agents.

Research Applications

The unique properties of this compound make it valuable in several fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent for pain relief and antimicrobial treatment positions it as a candidate for drug development.
  • Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Q & A

Q. What are the recommended synthetic strategies for 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine?

Synthesis of bicyclic amines often involves reductive amination of ketone precursors or substitution reactions on hydroxyl-containing analogs. For example, the structurally related alcohol derivative (2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol) is commercially available for research , suggesting that nucleophilic substitution of the hydroxyl group with an amine could be a viable pathway. Key steps include:

  • Protection/deprotection of functional groups to prevent side reactions.
  • Use of catalysts like palladium or nickel for hydrogenation in reductive amination.
  • Purification via column chromatography or recrystallization to isolate the amine product.

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry and substituent positions.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected MW for the amine derivative: ~216 g/mol, inferred from the alcohol analog’s MW of 217.3 g/mol ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the bicyclic framework.

Q. What solvent systems are suitable for solubility testing?

Based on hydrogen-bonding properties of similar bicyclic compounds (e.g., 3–5 hydrogen bond acceptors/donors ), prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. Adjust pH for aqueous solubility, as the amine group may protonate in acidic conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra may arise from stereoisomerism or solvent effects. Strategies include:

  • Repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature).
  • Cross-validating with computational simulations (e.g., Gaussian software for NMR chemical shift predictions).
  • Collaborating with multiple labs to replicate results, ensuring instrumentation calibration.

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Advanced methods involve:

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models.
  • Quantum Mechanical (QM) Calculations : Predict pKa of the amine group to estimate ionization state in physiological conditions.
  • Docking Studies : Screen against target proteins (e.g., GPCRs) to hypothesize binding modes, leveraging structural analogs’ reported interactions .

Q. How can the compound’s stability under varying experimental conditions be optimized?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Light and pH Sensitivity Tests : Store aliquots in amber vials at -20°C if degradation is observed.
  • Long-Term Stability Metrics : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) to assess degradation products.

Key Data Parameters for Documentation

ParameterExample/NotesReference
Molecular FormulaC14_{14}H20_{20}N2_{2} (inferred)Derived from
Hydrogen Bond Donors1 (amine group)Analogous to
LogP (Partition Coefficient)~2.5 (estimated via ChemDraw)Methodological
Melting PointExperimental determination requiredN/A

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